1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

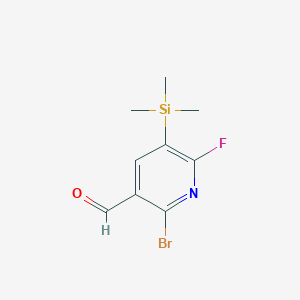

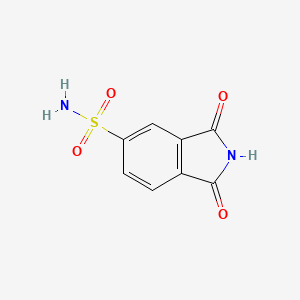

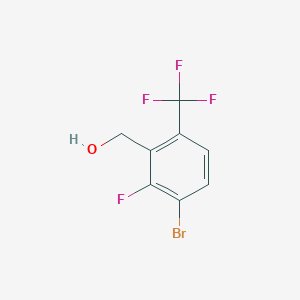

“1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide” is a compound that belongs to the class of organic compounds known as phthalimides . These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety. They are imide derivatives of phthalic anhydrides .

Molecular Structure Analysis

The molecular structure of “1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide” is characterized by a 1,3-dioxoisoindoline moiety . The InChI code for this compound is1S/C8H6N2O4S/c9-15(13,14)4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H2,9,13,14)(H,10,11,12) . Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide” include a molecular weight of 226.21 . It is a solid at room temperature . The InChI code for this compound is1S/C8H6N2O4S/c9-15(13,14)4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H2,9,13,14)(H,10,11,12) .

科学的研究の応用

Therapeutic Applications and Mechanisms

Sulfonamides have been extensively studied for their therapeutic potential in treating numerous conditions. Their primary applications include acting as antimicrobial agents, carbonic anhydrase inhibitors (CAIs), and agents in the treatment of cancer, among other diseases.

Antimicrobial and Antitumor Activities : The sulfonamide moiety is integral to many clinically used drugs like diuretics, CAIs, and antiepileptics. Notably, recent research focuses on CAIs incorporating nitric oxide-donating moieties as antiglaucoma agents and compounds targeting tumor-associated isoforms CA IX/XII for their antitumor activity. Sulfonamides like apricoxib (a COX2 inhibitor) and pazopanib (a tyrosine kinase inhibitor) have shown significant antitumor activity, underscoring the ongoing need for novel sulfonamides in selective drug development (Carta, Scozzafava, & Supuran, 2012).

Environmental Impact and Human Health : The presence of sulfonamides in the environment, mainly derived from agricultural activities, has been a concern due to their potential human health hazards. These compounds can cause changes in microbial populations that may be hazardous to human health, highlighting the importance of understanding and mitigating their environmental impact (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Advances in Medicinal Chemistry

- Drug Discovery and Development : The research and development of sulfonamide-based compounds have evolved significantly, with various structural modifications enhancing their biological properties. This includes their application in antimicrobial, anticancer, and anti-inflammatory therapies, among others. The versatility of the sulfonamide group allows for the development of drugs with broad-spectrum, high activity, and low toxicity, showcasing the sulfonamide's importance in medicinal chemistry and drug synthesis (He Shichao et al., 2016).

作用機序

Target of Action

The primary targets of 1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide are enzymes involved in the synthesis of folic acid, such as dihydropteroate synthetase . These enzymes play a crucial role in bacterial growth and reproduction, making them ideal targets for antibacterial drugs .

Mode of Action

1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, preventing PABA from binding and disrupting the synthesis of folic acid . This disruption inhibits bacterial growth and reproduction .

Biochemical Pathways

The compound affects the biochemical pathway involved in the synthesis of folic acid. By inhibiting dihydropteroate synthetase, it prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . The lack of folic acid disrupts DNA synthesis in bacteria, leading to their death .

Pharmacokinetics

Sulfonamides, in general, are known to be readily absorbed orally and widely distributed throughout all tissues . They are also known to be resistant to biodegradation, which may lead to long residence times in both water and soil matrices .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and reproduction. By disrupting the synthesis of folic acid, an essential component for DNA synthesis, the compound prevents bacteria from multiplying . This makes it an effective antibacterial agent.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide. For instance, the presence of the compound in aquatic environments can lead to the development of drug resistance in bacteria . Moreover, appropriate environmental conditions can favor the spread of sulfonamide resistance genes .

特性

IUPAC Name |

1,3-dioxoisoindole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4S/c9-15(13,14)4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H2,9,13,14)(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIWXQYKVQGKER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)C(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2876890.png)

![Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2876893.png)

![(2S)-1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2876897.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2876901.png)

![3-(4-Fluorophenyl)-9-methyl-1,7-dipropyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2876904.png)

![6-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2876905.png)

![3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2876907.png)